molecular formula C11H13NO B11914338 3-Ethyl-7,8-dihydroquinolin-5(6H)-one

3-Ethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B11914338
M. Wt: 175.23 g/mol
InChI Key: VKEDEIGJPUFAKW-UHFFFAOYSA-N
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Description

3-Ethyl-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the third position and a ketone functional group at the fifth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one can be achieved through several methods:

  • Friedländer Synthesis: : This method involves the condensation of aniline derivatives with carbonyl compounds. For this compound, the reaction typically involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic or basic conditions, followed by cyclization.

  • Povarov Reaction: : This method involves the reaction of an aniline derivative with an aldehyde and an alkene. In this case, 2-aminobenzaldehyde, ethyl vinyl ether, and an appropriate aldehyde can be used to form the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound often involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-7,8-dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (temperature, solvent, catalyst).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce 3-ethyl-7,8-dihydroquinolin-5-ol. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.

Scientific Research Applications

3-Ethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s quinoline core allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, lacking the ethyl and ketone groups.

    2-Methylquinoline: A quinoline derivative with a methyl group at the second position.

    5,6,7,8-Tetrahydroquinoline: A fully saturated quinoline derivative.

Uniqueness

3-Ethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the ketone group at the fifth position allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-ethyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C11H13NO/c1-2-8-6-9-10(12-7-8)4-3-5-11(9)13/h6-7H,2-5H2,1H3

InChI Key

VKEDEIGJPUFAKW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CCCC2=O)N=C1

Origin of Product

United States

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